molecular formula C7H14O3S B2733057 3-(2-Methylsulfonylethyl)cyclobutan-1-ol CAS No. 2356286-02-5

3-(2-Methylsulfonylethyl)cyclobutan-1-ol

Cat. No.: B2733057
CAS No.: 2356286-02-5
M. Wt: 178.25
InChI Key: XUDUJHWJRAZFIM-UHFFFAOYSA-N
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Description

3-(2-Methylsulfonylethyl)cyclobutan-1-ol is an organic compound with the molecular formula C7H14O3S and a molecular weight of 178.25 g/mol This compound features a cyclobutane ring substituted with a hydroxyl group and a 2-methylsulfonylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylsulfonylethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2-methylsulfonylethyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:

    Formation of Grignard Reagent: 2-Methylsulfonylethyl bromide is reacted with magnesium in anhydrous ether to form the Grignard reagent.

    Addition to Cyclobutanone: The Grignard reagent is then added to cyclobutanone, resulting in the formation of the desired product after hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylsulfonylethyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutane derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-(2-Methylsulfonylethyl)cyclobutan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylsulfonylethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the 2-methylsulfonylethyl group play crucial roles in its reactivity and interactions. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methanesulfonylethyl)cyclobutan-1-ol
  • 3-(2-Ethylsulfonylethyl)cyclobutan-1-ol
  • 3-(2-Propylsulfonylethyl)cyclobutan-1-ol

Uniqueness

3-(2-Methylsulfonylethyl)cyclobutan-1-ol is unique due to the presence of the 2-methylsulfonylethyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-(2-methylsulfonylethyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-11(9,10)3-2-6-4-7(8)5-6/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDUJHWJRAZFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC1CC(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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